molecular formula C24H27ClN4O2 B2455526 3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide CAS No. 1049395-66-5

3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2455526
CAS No.: 1049395-66-5
M. Wt: 438.96
InChI Key: FIXFPKYCCGUKJU-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their applications in medicinal chemistry, including their roles as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2/c1-18-22(23(27-31-18)20-10-5-6-11-21(20)25)24(30)26-12-7-13-28-14-16-29(17-15-28)19-8-3-2-4-9-19/h2-6,8-11H,7,12-17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXFPKYCCGUKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide involves several steps, typically starting with the preparation of the isoxazole ring. One common method involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes. The specific synthetic route for this compound may include the following steps:

    Formation of the isoxazole ring: This can be achieved through the cycloaddition of a nitrile oxide with an alkyne.

    Introduction of the 2-chlorophenyl group: This step involves the substitution reaction where the 2-chlorophenyl group is introduced to the isoxazole ring.

    Attachment of the piperazine moiety: The piperazine ring is attached to the isoxazole ring through a nucleophilic substitution reaction.

    Final modifications: The compound is further modified to introduce the carboxamide group and other substituents as required.

Chemical Reactions Analysis

3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Neuropharmacology

Research has indicated that 3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide exhibits anticonvulsant properties . Studies conducted on animal models have demonstrated its efficacy in reducing seizure activity, suggesting its potential as a treatment for epilepsy. These findings necessitate further investigations to evaluate its safety and effectiveness in human subjects.

Anticancer Activity

The compound has shown promise in anticancer research . Preliminary studies indicate that it may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways. The specific mechanisms through which it exerts these effects are still under investigation, but the structural similarity to other known anticancer agents suggests potential pathways for therapeutic action .

Case Studies

Several case studies have explored the applications of this compound:

Case Study 1: Anticonvulsant Efficacy

In a study published in the European Journal of Medicinal Chemistry, researchers evaluated the anticonvulsant activity of this compound using various animal models. The results indicated significant reductions in seizure frequency and duration compared to control groups, reinforcing its potential as a candidate for epilepsy treatment.

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited notable cytotoxicity, with growth inhibition percentages reaching over 70% in certain assays. These findings suggest that further development could lead to new therapeutic options for cancer patients .

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide can be compared with other isoxazole derivatives, such as:

The uniqueness of 3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological activities and therapeutic potential.

Biological Activity

3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide is a synthetic compound belonging to the class of isoxazole derivatives. Its unique structure, characterized by an oxazole ring and a carboxamide group, suggests significant potential for various biological activities, particularly in neuropharmacology and cancer research. This article provides a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.

The compound features:

  • Oxazole Ring : A five-membered heterocyclic structure containing one oxygen and one nitrogen atom.
  • Chlorophenyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Piperazine Moiety : Known for its role in modulating neurotransmitter systems.

Chemical Structure

C19H22ClN3O2\text{C}_{19}\text{H}_{22}\text{ClN}_{3}\text{O}_{2}

Anticonvulsant Properties

Research has indicated that 3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide exhibits anticonvulsant activity in animal models. Studies have shown that it can protect against seizures in models such as the maximal electroshock (MES) test.

Table 1: Anticonvulsant Activity in Animal Models

CompoundDose (mg/kg)MES Protection (%)
Tested Compound10075%
Tiagabine1000%
Ethosuximide1000%

The compound's efficacy suggests it may interact with voltage-sensitive sodium channels or G protein-coupled receptors (GPCRs), which are critical in seizure modulation .

GPCR Interaction

Studies have explored the potential of this compound as a ligand for GPCRs. These receptors play essential roles in various physiological processes, and the ability of the compound to modulate these pathways could lead to therapeutic applications across multiple diseases.

Table 2: Potential GPCR Interactions

Receptor TypePotential Activity
Dopamine D2 ReceptorModulation of neurotransmission
Serotonin 5-HT ReceptorPossible antidepressant effects
Histamine H1 ReceptorAntihistaminic properties

Further investigation is required to elucidate the specific GPCRs involved and their functional consequences .

Cancer Research Applications

Preliminary studies indicate that derivatives of isoxazole compounds, including this one, may possess anticancer properties. The structural features that enhance receptor binding could also contribute to inhibiting cancer cell proliferation.

Table 3: Related Isoxazole Compounds and Their Activities

Compound NameStructure FeaturesBiological Activity
5-(furan-2-yl)-N-[3-(4-phenyloxazolidin-1-yl)propyl]-1,2-oxazoleFuran ring instead of chlorophenylAnticancer activity
N-[3-(4-pyridinyl)propyl]-5-methylisoxazolePyridine substituentNeuroprotective effects

These findings suggest that the unique combination of structural elements in 3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide may enhance its pharmacological profile compared to other similar compounds .

Study on Anticonvulsant Activity

In a study evaluating the anticonvulsant effects of various derivatives, it was found that the tested compound demonstrated significant protection against seizures. The study involved administering doses of 100 mg/kg and assessing seizure protection rates across multiple trials .

Neuropharmacological Profile

Another study focused on the neuropharmacological properties of similar piperazine derivatives revealed promising results regarding their effects on mood disorders. The interaction with serotonin receptors suggests potential antidepressant effects .

Q & A

Basic: What synthetic routes are most effective for preparing 3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide?

Methodological Answer:
The compound is synthesized via a multi-step approach:

Oxazole Core Formation : React o-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form o-chlorobenzaldoxime. Subsequent chlorination with Cl₂ yields o-chlorobenzoxime chloride, which undergoes cyclization with ethyl acetoacetate to generate the 3-(2-chlorophenyl)-5-methylisoxazole intermediate .

Carboxamide Functionalization : Hydrolyze the ester group of the intermediate to the carboxylic acid, followed by activation (e.g., using thionyl chloride) to form the acyl chloride.

Piperazine Propylamine Coupling : React the acyl chloride with 3-(4-phenylpiperazin-1-yl)propan-1-amine under Schotten-Baumann conditions (base, aqueous/organic biphasic system) to yield the final carboxamide .
Key Considerations : Optimize reaction temperatures (e.g., 0–5°C for acylation) and stoichiometric ratios (1:1.2 for amine:acyl chloride) to minimize byproducts.

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm, piperazine N–CH₂– at δ 2.5–3.0 ppm) and assess integration ratios for methyl and propyl groups .
    • Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to avoid solvent interference in peak assignments .
  • High-Performance Liquid Chromatography (HPLC) : Confirm purity (>95%) using a C18 column with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Validate molecular weight (calculated: ~455.9 g/mol) via ESI-MS or MALDI-TOF .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Conflicting bioactivity data often arise from:

Assay Variability :

  • Compare cell lines (e.g., HEK-293 vs. CHO-K1) and assay conditions (e.g., serum-free vs. serum-containing media) .
  • Replicate experiments with standardized protocols (e.g., MTT assay at 48-hour incubation).

Compound Purity : Reanalyze batches via HPLC and exclude samples with purity <95% .

Receptor Binding Kinetics : Use radioligand displacement assays (e.g., [³H]-spiperone for dopamine D2/D3 receptors) to measure IC₅₀ values under controlled buffer conditions (pH 7.4, 25°C) .
Resolution Workflow : Cross-validate data across ≥3 independent labs and apply statistical tests (e.g., ANOVA with post-hoc Tukey) to identify outliers .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

Analog Synthesis :

  • Modify the piperazine moiety : Replace 4-phenylpiperazine with 4-(2-methoxyphenyl)piperazine to assess steric/electronic effects on receptor affinity .
  • Alter the oxazole substituents : Substitute 2-chlorophenyl with 2-fluorophenyl to evaluate halogen interactions .

Pharmacological Profiling :

  • Screen analogs against GPCR panels (e.g., serotonin 5-HT₁A, dopamine D2) using calcium flux assays .
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in homology models of target receptors .

Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) to activity trends .

Advanced: How does the phenylpiperazine-propyl moiety influence the compound’s pharmacokinetic properties?

Methodological Answer:

Lipophilicity : Measure logD (octanol/water) at pH 7.2. The phenylpiperazine group increases logD by ~1.5 units compared to non-aromatic amines, enhancing blood-brain barrier permeability .

Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Piperazine N-dealkylation is a major metabolic pathway; introduce methyl groups to slow CYP3A4-mediated degradation .

Plasma Protein Binding (PPB) : Use equilibrium dialysis to determine PPB. The propyl linker reduces PPB (~85%) compared to longer alkyl chains (~92%), improving free fraction availability .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 v/v) to separate carboxamide derivatives. Monitor fractions via TLC (Rf ~0.4) .
  • Recrystallization : Dissolve crude product in hot ethanol, cool to 4°C, and filter to remove polymeric byproducts .
  • Ion-Exchange Resins : For hydrochloride salts, employ Dowex 50WX2-100 resin and elute with NH₄OH/MeOH to recover free base .

Advanced: How can computational modeling guide the optimization of this compound’s selectivity?

Methodological Answer:

Molecular Dynamics Simulations : Simulate ligand-receptor complexes (e.g., 5-HT₁A vs. α₁-adrenergic receptors) to identify key residue interactions (e.g., hydrogen bonds with Ser159 in 5-HT₁A) .

Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., -OCH₃ vs. -Cl) to predict selectivity shifts .

ADMET Prediction : Use QikProp to optimize properties (e.g., reduce hERG inhibition risk by limiting logP <4) .

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